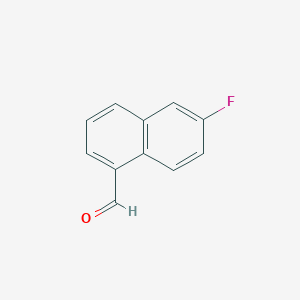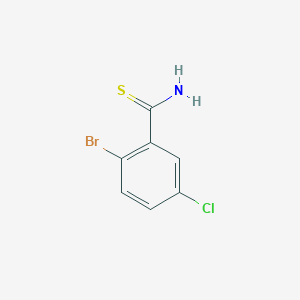
4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
The synthesis of 4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride typically involves the reaction of 4-methoxypyrrolidine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Análisis De Reacciones Químicas
4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: A lactam with diverse biological activities.
Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry.
Prolinol: A derivative used in asymmetric synthesis. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H16ClNO2 |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
4-methoxy-2-(methoxymethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-5-6-3-7(10-2)4-8-6;/h6-8H,3-5H2,1-2H3;1H |
Clave InChI |
HNEUSESZADIYDX-UHFFFAOYSA-N |
SMILES canónico |
COCC1CC(CN1)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


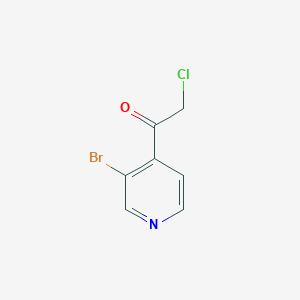
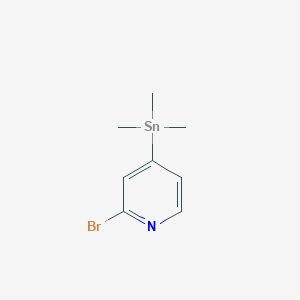
![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide](/img/structure/B12442364.png)
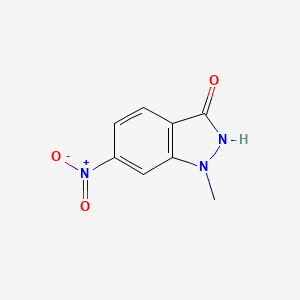
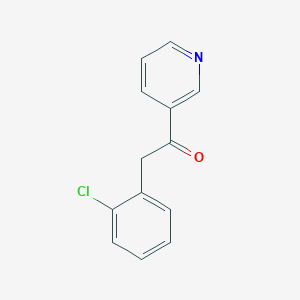
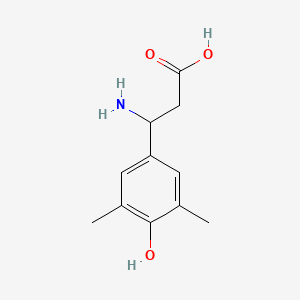
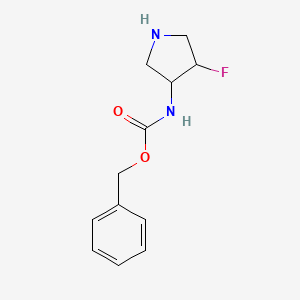
![cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]ethyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B12442403.png)
![10-Hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442409.png)
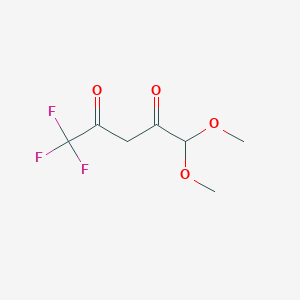

![7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12442425.png)
